3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide
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Overview
Description
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide is an organic compound that features a furan ring substituted with a nitrophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the propanamide moiety, which can be achieved by reacting the intermediate compound with p-toluidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide
- 3-(5-(3-Aminophenyl)furan-2-yl)-N-(p-tolyl)propanamide
- 3-(5-(3-Chlorophenyl)furan-2-yl)-N-(p-tolyl)propanamide
Uniqueness
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)propanamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
853329-21-2 |
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Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H18N2O4/c1-14-5-7-16(8-6-14)21-20(23)12-10-18-9-11-19(26-18)15-3-2-4-17(13-15)22(24)25/h2-9,11,13H,10,12H2,1H3,(H,21,23) |
InChI Key |
PIELQSVMTILKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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